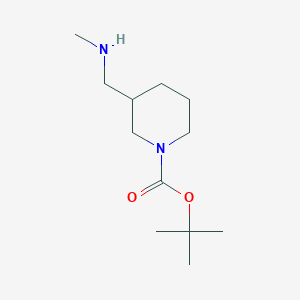

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYMKDGOQBTQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640527 | |

| Record name | tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017356-25-0 | |

| Record name | tert-Butyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate CAS number

An In-Depth Technical Guide to Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, establish a robust and validated synthesis protocol, detail essential analytical characterization techniques, and explore its application in the development of complex pharmaceutical compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Compound Identification and Physicochemical Properties

This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen and a methylaminomethyl substituent at the 3-position. The Boc group is instrumental, serving to deactivate the otherwise reactive secondary amine of the piperidine ring, thereby allowing for selective chemical transformations at other positions. Its unique structure makes it a valuable scaffold for introducing a substituted piperidine moiety into larger, biologically active molecules.

The primary identifier for the achiral form of this compound is CAS Number: 1017356-25-0 [1]. It is crucial for researchers to note that chiral versions, such as the (R)- and (S)-enantiomers, are also commercially available and possess distinct CAS numbers (e.g., 203941-94-0 for the (3R) enantiomer)[2][3]. The choice between the racemic mixture and a specific enantiomer is dictated by the stereochemical requirements of the final drug target.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

| CAS Number | 1017356-25-0 | PubChem[1] |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem[1] |

| Molecular Weight | 228.33 g/mol | --- |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | N-Boc-3-((methylamino)methyl)piperidine | Various Suppliers |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC | PubChem[1] |

| InChIKey | FWYMKDGOQBTQNE-UHFFFAOYSA-N | PubChem[1] |

| Physical Form | Typically a liquid or low-melting solid | Sigma-Aldrich[2] |

Synthesis Protocol: Reductive Amination Pathway

The synthesis of this compound is most efficiently achieved through the reductive amination of a suitable aldehyde precursor. This method is widely adopted due to its high yield, operational simplicity, and the ready availability of starting materials.

Causality of the Synthetic Strategy: The logic behind this two-step conceptual pathway is precise control.

-

Boc Protection: The initial piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the piperidine nitrogen from participating in subsequent reactions, such as acting as a nucleophile. It ensures that functionalization occurs specifically at the desired position.

-

Reductive Amination: This classic reaction forms the C-N bond. It involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde (tert-butyl 3-formylpiperidine-1-carboxylate) with methylamine, which is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is chosen for its selectivity; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine, minimizing side reactions.

Experimental Protocol

Materials:

-

tert-Butyl 3-formylpiperidine-1-carboxylate (CAS: 118156-93-7)[4]

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (glacial)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Amine Addition: Add the methylamine solution (1.2-1.5 eq) to the stirred solution. A slight excess ensures the complete consumption of the aldehyde.

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the iminium ion intermediate. Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm. Let the reaction stir at room temperature for 12-18 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aldehyde.

-

Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesis.

Analytical Characterization: A Self-Validating System

Ensuring the identity and purity of each synthesized batch is paramount for its use in drug discovery pipelines. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), signals from the piperidine ring protons, and signals corresponding to the methylamino and methyl groups[5].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the exact molecular weight and elemental composition, confirming the correct molecular formula[5].

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. It separates the target compound from any unreacted starting materials, by-products, or other impurities, allowing for precise quantification (typically >97% purity is required)[5].

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the Boc-carbonyl group, while N-H stretches can also be observed[5].

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile intermediate. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. This specific building block provides a synthetically accessible handle to incorporate a basic nitrogen center (the methylamino group) which can be crucial for target binding (e.g., forming salt bridges with acidic residues in a protein active site) or for modulating physicochemical properties like solubility.

While direct applications in marketed drugs are proprietary, its structural motif is highly relevant. For instance, the closely related building block, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is used in the synthesis of complex pharmaceutical compounds, including γ-secretase modulators for potential Alzheimer's disease therapy[6]. This highlights the utility of the 3-substituted N-Boc-piperidine core in constructing molecules for complex disease targets. After incorporation into the final molecule, the Boc group is typically removed under acidic conditions to reveal the free piperidine nitrogen, which can be a key pharmacophoric feature or a point for further derivatization.

Role as a Versatile Chemical Scaffold

Caption: Versatility as a scaffold in drug discovery.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards[1].

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS: 1017356-25-0) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure, accessible synthesis, and the strategic utility of the Boc-protected piperidine scaffold make it a high-value component in the design and synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for any research program leveraging this powerful building block.

References

- 1. This compound | C12H24N2O2 | CID 24256606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. tert-Butyl 3-formylpiperidine-1-carboxylate | 118156-93-7 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to 1-Boc-3-(methylaminomethyl)piperidine for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and applications of a versatile building block in modern medicinal chemistry.

Introduction

1-Boc-3-(methylaminomethyl)piperidine, a chiral piperidine derivative, has emerged as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its structural features, including the Boc-protected piperidine ring and the methylaminomethyl side chain, make it a valuable scaffold for the development of novel therapeutics, particularly in the realm of neuroscience.[1][2] The piperidine moiety is a well-established privileged structure in medicinal chemistry, known to enhance the pharmacological properties of drug candidates.[3][4] This technical guide provides a comprehensive analysis of the physical and chemical properties of 1-Boc-3-(methylaminomethyl)piperidine, detailed experimental protocols for its synthesis, and an exploration of its applications in drug discovery, including its relevance to specific signaling pathways.

Physicochemical Properties

1-Boc-3-(methylaminomethyl)piperidine is typically available as a colorless to light yellow liquid at room temperature.[2][5] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations.[5]

Table 1: Physical and Chemical Properties of (S)-1-Boc-3-(methylaminomethyl)piperidine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.31 g/mol | [5] |

| Appearance | Colorless to yellow liquid | [2] |

| Density | 0.985 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.467 | [6] |

| Flash Point | 110 °C (230 °F) | [2] |

| Storage Temperature | 2-8°C, moisture sensitive | [2][6] |

| Solubility | Enhances the solubility of target compounds | [2][5] |

Spectral Data

Table 2: Expected Spectral Characteristics

| Technique | Expected Peaks and Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (singlet, ~1.4 ppm), the methyl protons of the methylamino group, and the protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the carbons of the piperidine ring and the methylaminomethyl side chain. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl groups (below 3000 cm⁻¹), and a strong C=O stretch from the Boc-carbamate group (around 1690 cm⁻¹).[7][8] |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the Boc group or isobutylene. |

Synthesis and Experimental Protocols

The synthesis of 1-Boc-3-(methylaminomethyl)piperidine is most commonly achieved through the reductive amination of a suitable aldehyde precursor, 1-Boc-3-formylpiperidine, with methylamine. This method is efficient and allows for good control over the final product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from established procedures for reductive amination.[9]

Materials:

-

(S)-1-Boc-3-formylpiperidine

-

Methylamine (solution in THF or ethanol)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a stirred solution of (S)-1-Boc-3-formylpiperidine (1 equivalent) in dichloromethane at room temperature, add a solution of methylamine (1.5-2.0 equivalents).

-

Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine/enamine.

-

Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (S)-1-Boc-3-(methylaminomethyl)piperidine as a colorless to pale yellow oil.

Applications in Drug Discovery and Development

The 3-(methylaminomethyl)piperidine scaffold is a key component in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[1][2] The versatility of the secondary amine allows for further elaboration to generate libraries of compounds for screening against various biological targets.

Relevance to Signaling Pathways

While 1-Boc-3-(methylaminomethyl)piperidine is an intermediate and not typically biologically active itself, the deprotected core is incorporated into molecules that modulate key signaling pathways. For instance, piperidine derivatives are known to interact with a range of biological targets including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as kinases and proteases.[4][10]

A notable example is the use of similar 3-aminopiperidine scaffolds in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. While not a direct neurological application, this highlights the utility of this scaffold in enzyme inhibitor design. In the context of neuroscience, piperidine-containing compounds have been investigated as antagonists for various neurotransmitter receptors, including dopamine, serotonin, and opioid receptors, which are implicated in a multitude of neurological and psychiatric disorders.[3][4] The synthesis of novel compounds from 1-Boc-3-(methylaminomethyl)piperidine allows for the exploration of their potential to modulate these critical signaling pathways.

Conclusion

1-Boc-3-(methylaminomethyl)piperidine is a highly valuable and versatile building block for the synthesis of complex molecular architectures with significant potential in drug discovery. Its favorable physicochemical properties and the straightforward nature of its synthesis make it an attractive starting material for medicinal chemists. The incorporation of the 3-(methylaminomethyl)piperidine core into novel chemical entities provides a promising avenue for the development of new therapeutics targeting a range of diseases, particularly those affecting the central nervous system. Further exploration of derivatives of this scaffold is warranted to fully elucidate their potential in modulating key biological signaling pathways.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 912368-73-1|(S)-tert-Butyl 3-(methylamino)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. tandf.figshare.com [tandf.figshare.com]

- 10. clinmedkaz.org [clinmedkaz.org]

An In-depth Technical Guide to the Synthesis of Tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. This document details the core synthetic strategies, provides experimental protocols, and presents quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a valuable intermediate characterized by a piperidine scaffold, a common motif in many biologically active compounds. The presence of a Boc-protected secondary amine and a methylamino side chain offers versatile points for further chemical modification, making it a crucial component in the synthesis of complex drug candidates. This guide explores the two principal and most efficient pathways for its preparation: Reductive Amination and a two-step approach involving N-methylation.

Pathway 1: Reductive Amination of tert-Butyl 3-formylpiperidine-1-carboxylate

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tert-butyl 3-formylpiperidine-1-carboxylate with methylamine. This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the desired secondary amine.

Logical Relationship of Reductive Amination Pathway

Caption: Reductive amination of a piperidine aldehyde with methylamine.

Experimental Protocol

This protocol is a representative procedure based on established reductive amination methodologies.

Materials:

-

tert-Butyl 3-formylpiperidine-1-carboxylate

-

Methylamine (solution in THF or water)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a stirred solution of tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (10 volumes), add methylamine solution (1.5-2.0 eq).

-

If desired, add a catalytic amount of acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Control any exothermic reaction by cooling the reaction vessel in an ice bath.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Typical Yield | 75-90% |

| Purity (Post-Chromatography) | >98% |

| Reaction Time | 12-24 hours |

| Reaction Temperature | Room Temperature |

Pathway 2: N-Methylation of tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

An alternative route to the target compound involves the N-methylation of the commercially available or synthetically prepared tert-butyl 3-(aminomethyl)piperidine-1-carboxylate. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[1]

Logical Relationship of N-Methylation Pathway

Caption: Eschweiler-Clarke methylation of a primary amine.

Experimental Protocol

This protocol is adapted from standard Eschweiler-Clarke reaction conditions.

Materials:

-

tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution (2 M)

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully basify with 2 M sodium hydroxide solution to a pH of 9-10.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by silica gel column chromatography.

Quantitative Data

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity (Post-Purification) | >95% |

| Reaction Time | 2-4 hours |

| Reaction Temperature | 80-100 °C |

Summary of Synthesis Pathways

The following table provides a comparative summary of the two primary synthesis pathways.

| Feature | Pathway 1: Reductive Amination | Pathway 2: N-Methylation (Eschweiler-Clarke) |

| Starting Material | tert-Butyl 3-formylpiperidine-1-carboxylate | tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate |

| Key Reagents | Methylamine, NaBH(OAc)₃ or NaBH₃CN | Formaldehyde, Formic Acid |

| Reaction Conditions | Mild (Room Temperature) | Harsher (Elevated Temperature) |

| Typical Yield | High (75-90%) | Moderate to High (60-80%) |

| Advantages | High yield, mild conditions, one-pot | Readily available and inexpensive reagents |

| Disadvantages | Cost of reducing agents | Higher reaction temperature, potential for side reactions |

Conclusion

Both reductive amination and N-methylation via the Eschweiler-Clarke reaction represent viable and effective methods for the synthesis of this compound. The choice of pathway will depend on factors such as the availability and cost of starting materials, desired yield, and the scale of the synthesis. The reductive amination pathway is often preferred for its milder reaction conditions and higher yields, making it particularly suitable for laboratory-scale synthesis and the preparation of sensitive molecules. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important chemical intermediate.

References

Molecular structure and weight of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

An In-Depth Technical Guide to tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a methylaminomethyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen.

Molecular Structure:

Caption: 2D Molecular Structure of the title compound.

Quantitative Data Summary:

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C12H24N2O2 | [1][2] |

| Molecular Weight | 228.33 g/mol | [1] |

| IUPAC Name | tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate | [1][2] |

| CAS Number | 1017356-25-0 | [1][2] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CNC | [1] |

| InChIKey | FWYMKDGOQBTQNE-UHFFFAOYSA-N | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a representative synthesis can be proposed based on established chemical transformations for similar piperidine derivatives. The synthesis generally involves two key stages: protection of the piperidine nitrogen and subsequent functionalization at the 3-position.

Representative Synthetic Scheme:

A plausible synthetic route starts from a commercially available piperidine-3-carboxamide or a related derivative.

Caption: Representative synthetic workflow for the target compound.

Detailed Methodologies:

Step 1: Boc Protection of Piperidine-3-carboxamide

-

To a solution of piperidine-3-carboxamide in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or diisopropylethylamine is added.

-

Di-tert-butyl dicarbonate (Boc)2O is then added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product, tert-butyl 3-(aminocarbonyl)piperidine-1-carboxylate, is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

Step 2: Reduction of the Amide

-

The crude product from the previous step is dissolved in a dry aprotic solvent like tetrahydrofuran (THF).

-

This solution is added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in THF at 0 °C.

-

The reaction is then stirred at room temperature or heated to reflux to ensure complete reduction of the amide to the amine.

-

After the reaction is complete, it is carefully quenched by the sequential addition of water and an aqueous base solution.

-

The resulting solid is filtered off, and the filtrate is extracted. The combined organic extracts are dried and concentrated to yield tert-butyl 3-(aminomethyl)piperidine-1-carboxylate.

Step 3: Reductive Amination to Introduce the Methyl Group

-

The amine from the previous step is dissolved in a solvent like dichloromethane or 1,2-dichloroethane.

-

An aqueous solution of formaldehyde is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).

-

The reaction is stirred at room temperature until completion.

-

The reaction is then quenched, and the product is extracted, washed, dried, and concentrated.

Step 4: Purification and Characterization

-

The final crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

The structure and purity of the final compound are confirmed using analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify the different types of protons and carbons.

-

Mass Spectrometry (MS): To determine the exact molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Signaling Pathways and Biological Activity

There is no specific information available in the provided search results regarding the direct involvement of this compound in any signaling pathways or its specific biological activities. However, piperidine scaffolds are prevalent in many biologically active molecules and are considered important pharmacophores in drug discovery. Derivatives of substituted piperidines are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Role of the title compound in a drug discovery workflow.

This guide provides a foundational understanding of this compound. Further research is required to elucidate its specific biological functions and potential therapeutic applications.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of structurally related molecules. Furthermore, it outlines robust experimental protocols for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectroscopic features of its core components: the N-Boc-piperidine scaffold, the 3-substituted piperidine ring, and the N-methylaminomethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.8 - 4.1 | br m | 2H | -CH₂- (axial, piperidine N-Boc) |

| ~2.8 - 3.0 | m | 2H | -CH₂- (equatorial, piperidine N-Boc) |

| ~2.45 | s | 3H | N-CH₃ |

| ~2.3 - 2.5 | m | 2H | -CH₂-N(CH₃) |

| ~1.8 - 2.0 | m | 1H | Piperidine C3-H |

| ~1.6 - 1.8 | m | 2H | Piperidine ring protons |

| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.2 - 1.6 | m | 3H | Piperidine ring protons & NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~154.8 | C=O (Boc) |

| ~79.5 | C(CH₃)₃ (Boc) |

| ~55.0 | -CH₂-N(CH₃) |

| ~46.0 | Piperidine C2/C6 |

| ~44.0 | Piperidine C2/C6 |

| ~36.0 | N-CH₃ |

| ~35.0 | Piperidine C3 |

| ~28.4 | C(CH₃)₃ (Boc) |

| ~28.0 | Piperidine C5 |

| ~25.0 | Piperidine C4 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3350 | Weak, sharp | N-H stretch (secondary amine) |

| ~2970, 2930, 2860 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1420 | Medium | C-H bend (CH₂) |

| ~1365 | Medium | C-H bend (tert-butyl) |

| ~1250, 1160 | Strong | C-N stretch, C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 229.1967 | [M+H]⁺ (Calculated for C₁₂H₂₅N₂O₂⁺) |

| 228.1889 | [M]⁺ (Molecular Ion) |

| 173.1494 | [M - C₄H₉O]⁺ (Loss of tert-butoxy) |

| 129.1388 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 98.1021 | [C₆H₁₂N]⁺ (Piperidine ring fragment) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the protection of a piperidine derivative followed by reductive amination.

Protocol 1: Boc Protection of 3-(Aminomethyl)piperidine

This procedure outlines the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

-

3-(Aminomethyl)piperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(aminomethyl)piperidine (1.0 equiv) in the chosen solvent (DCM or THF).

-

Add the base (TEA or DIPEA, 1.2 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Protocol 2: Reductive Amination

This protocol describes the formation of the N-methyl group via reductive amination of the primary amine with formaldehyde.

Materials:

-

tert-butyl 3-(aminomethyl)piperidine-1-carboxylate

-

Formaldehyde (37% aqueous solution)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1.0 equiv) in the chosen solvent (DCE or MeOH).

-

Add formaldehyde (1.2 equiv) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 equiv) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the spectroscopic analysis of the target compound.

An In-depth Technical Guide to the Synthesis of N-Boc-3-(methylaminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key starting materials and synthetic methodologies for the preparation of N-Boc-3-(methylaminomethyl)piperidine, a valuable building block in medicinal chemistry. The strategic importance of this compound lies in its piperidine scaffold, a privileged structure in numerous pharmaceuticals, combined with a protected secondary amine that allows for further selective functionalization. This document outlines two primary synthetic pathways, offering detailed experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of N-Boc-3-(methylaminomethyl)piperidine can be efficiently achieved through two principal routes, each commencing from readily available starting materials:

-

Reductive Amination of N-Boc-3-piperidinecarboxaldehyde: This highly direct approach involves the reaction of N-Boc-3-piperidinecarboxaldehyde with methylamine in the presence of a reducing agent.

-

Two-Step Conversion from N-Boc-3-piperidinecarboxylic Acid: This pathway entails the amidation of N-Boc-3-piperidinecarboxylic acid with methylamine, followed by the reduction of the resulting amide to the target secondary amine.

Below is a detailed exploration of these synthetic routes, including experimental procedures and relevant data.

Synthetic Route 1: Reductive Amination

This route is predicated on the formation of an imine intermediate from the reaction of N-Boc-3-piperidinecarboxaldehyde and methylamine, which is subsequently reduced in situ to the desired product.

Logical Workflow for Reductive Amination

Caption: Reductive amination pathway to the target compound.

Key Starting Materials for Route 1

| Starting Material | Supplier Examples | Notes |

| N-Boc-3-piperidinecarboxylic Acid | Commercially available from major chemical suppliers. | The precursor to the key aldehyde intermediate. |

| N-Boc-3-piperidinecarboxaldehyde | Can be synthesized from the corresponding carboxylic acid. | A key intermediate for the reductive amination. |

| Methylamine | Commercially available as a solution in various solvents. | The source of the methylamino group. |

| Sodium triacetoxyborohydride | Commercially available. | A common and mild reducing agent for reductive amination. |

Experimental Protocol: Synthesis of N-Boc-3-piperidinecarboxaldehyde

The synthesis of the aldehyde intermediate is a critical first step. A common method involves the reduction of an activated form of N-Boc-3-piperidinecarboxylic acid, such as a Weinreb amide.

-

Weinreb Amide Formation: To a solution of N-Boc-3-piperidinecarboxylic acid (1 equivalent) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as HATU (1.1 equivalents). Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

Work-up: Upon completion, wash the reaction mixture with aqueous HCl (1M), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-3-(N-methoxy-N-methyl)piperidinecarboxamide (Weinreb amide).

-

Reduction to Aldehyde: Dissolve the Weinreb amide in an anhydrous solvent such as tetrahydrofuran (THF) and cool to -78 °C. Add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) dropwise. Stir the reaction at this temperature for 1-2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford N-Boc-3-piperidinecarboxaldehyde.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve N-Boc-3-piperidinecarboxaldehyde (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE).

-

Imine Formation: Add a solution of methylamine (2.0 M in THF, 1.2 equivalents).

-

Reduction: After stirring for a short period (e.g., 20-30 minutes), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(methylaminomethyl)piperidine.

Synthetic Route 2: From N-Boc-3-piperidinecarboxylic Acid via an Amide Intermediate

This alternative route avoids the isolation of the potentially sensitive aldehyde intermediate by proceeding through a stable amide which is then reduced.

Logical Workflow for the Amide Reduction Pathway

Caption: Amide reduction pathway to the target compound.

Key Starting Materials for Route 2

| Starting Material | Supplier Examples | Notes |

| N-Boc-3-piperidinecarboxylic Acid | Commercially available from major chemical suppliers. | The primary starting material for this route. |

| Methylamine | Commercially available as a solution or gas. | Reagent for the amidation step. |

| HATU or EDCI/HOBt | Commercially available. | Common peptide coupling reagents for amide bond formation. |

| Lithium aluminum hydride (LiAlH₄) or Borane-THF complex | Commercially available. | Powerful reducing agents for the amide reduction. |

Experimental Protocol: Amide Formation

-

Activation of Carboxylic Acid: Dissolve N-Boc-3-piperidinecarboxylic acid (1 equivalent) in a suitable solvent like DMF or DCM. Add a coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2.5 equivalents).

-

Amidation: To this activated mixture, add a solution of methylamine (2.0 M in THF, 1.5 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-3-(methylcarbamoyl)piperidine.

Experimental Protocol: Amide Reduction

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous THF.

-

Addition of Amide: Add a solution of N-Boc-3-(methylcarbamoyl)piperidine (1 equivalent) in THF dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC or LC-MS.

-

Quenching and Work-up: Cool the reaction to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to afford N-Boc-3-(methylaminomethyl)piperidine.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described synthetic routes. Please note that yields can vary based on reaction scale and specific conditions.

| Route | Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Aldehyde Formation | N-Boc-3-piperidinecarboxylic acid, HATU, N,O-dimethylhydroxylamine HCl, DIBAL-H | DCM, THF | RT, -78 | 6-8 | 70-85 |

| 1 | Reductive Amination | N-Boc-3-piperidinecarboxaldehyde, Methylamine, NaBH(OAc)₃ | DCE | RT | 2-4 | 65-80 |

| 2 | Amide Formation | N-Boc-3-piperidinecarboxylic acid, Methylamine, HATU | DMF | RT | 12-16 | 85-95 |

| 2 | Amide Reduction | N-Boc-3-(methylcarbamoyl)piperidine, LiAlH₄ | THF | Reflux | 2-4 | 70-85 |

Conclusion

This guide has detailed two robust and efficient synthetic routes to N-Boc-3-(methylaminomethyl)piperidine, a key intermediate for pharmaceutical research and development. Both the reductive amination of the corresponding aldehyde and the reduction of the methylamide of N-Boc-3-piperidinecarboxylic acid provide viable pathways to the target molecule. The choice of route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. The provided experimental protocols and quantitative data serve as a comprehensive resource for chemists to successfully synthesize this valuable building block.

A Technical Guide to tert-Butyl 3-((methylamino)methyl)piperidine-1-carboxylate for Researchers

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed synthesis protocol, and lists major commercial suppliers.

Core Compound Specifications

This compound is a piperidine derivative featuring a Boc-protected nitrogen and a methylaminomethyl substituent at the 3-position. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The compound exists as a racemate and as individual (R) and (S) enantiomers, each with distinct applications.

| Property | Data | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | Calculated |

| CAS Number | 908330-33-8 (racemate) | N/A |

| 203941-94-0 ((R)-enantiomer) | [2] | |

| 912368-73-1 ((S)-enantiomer) | N/A | |

| Appearance | Typically a liquid or low-melting solid | [2] |

| Purity | Typically ≥95% | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Synthesis and Experimental Protocols

The synthesis of this compound is generally achieved through a multi-step process. A common synthetic route starts with the protection of the piperidine nitrogen, followed by the introduction and modification of the functional group at the 3-position. A representative synthetic pathway is outlined below.

Experimental Protocol: N-Methylation via Reductive Amination

This protocol describes the N-methylation of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate using formaldehyde and a reducing agent.

Materials:

-

tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate

-

Formaldehyde (37% solution in water)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a stirred solution of tert-butyl 3-(aminomethyl)piperidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add formaldehyde (1.2 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Commercial Availability

A number of chemical suppliers offer this compound and its enantiomeric forms. Researchers are advised to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound.

| Supplier | Product Name | Purity | Notes |

| BLD Pharm | tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride | Inquire | Hydrochloride salt form.[3] |

| ChemScene | tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | ≥97% | (R)-enantiomer.[4] |

| Sigma-Aldrich | tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 97% | (R)-enantiomer.[2] |

| Chemrio | (r)-tert-butyl 3-(methylamino)piperidine-1-carboxylate | Inquire | (R)-enantiomer. |

Applications in Research and Drug Discovery

The piperidine scaffold is a common motif in many biologically active compounds. The Boc-protected amine and the secondary methylamine group in this compound provide two distinct points for further chemical modification, making it a versatile building block in medicinal chemistry.

While specific signaling pathway interactions for this exact molecule are not extensively documented in publicly available literature, its structural analogs are known to be key intermediates in the synthesis of various pharmaceutical agents. For instance, related aminopiperidine derivatives are used in the development of γ-secretase modulators for potential Alzheimer's disease treatment.[5]

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for a scientific audience. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

- 1. This compound | C12H24N2O2 | CID 24256606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3R)-3-(methylamino)piperidine-1-carboxylate | 203941-94-0 [sigmaaldrich.com]

- 3. 1187927-08-7|tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

Technical Overview of tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate (CAS 1017356-25-0)

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name: tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate[1][2][3]

Synonyms: 1-N-Boc-3-(N-methyl-aminomethyl)piperidine, 1-Boc-3-((Methylamino)methyl)piperidine[1][4]

Chemical and Physical Properties

The fundamental properties of tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate are summarized below. This data is essential for its application in chemical synthesis, providing insights into its stability, solubility, and reactivity.

| Property | Value | Source |

| Molecular Formula | C12H24N2O2 | PubChem, Aaron Chemicals |

| Molecular Weight | 228.33 g/mol | PubChem, Aaron Chemicals |

| Density | 0.988 g/cm³ | Alfa Chemistry |

| Boiling Point | 301°C at 760 mmHg | Alfa Chemistry |

| Flash Point | 135.8°C | Alfa Chemistry |

| InChI Key | FWYMKDGOQBTQNE-UHFFFAOYSA-N | Alfa Chemistry |

Logical Relationship in Synthesis

This compound features a piperidine ring, a common scaffold in medicinal chemistry, protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. The presence of a methylaminomethyl side chain provides a reactive site for further functionalization.

The logical workflow for the utilization of this compound in a synthetic route typically involves the following steps:

Experimental Considerations

Detailed experimental protocols for specific reactions involving this compound are proprietary or context-dependent within a larger synthetic scheme. However, general methodologies for reactions involving Boc-protected piperidines and secondary amines are well-established in the organic chemistry literature.

Boc Deprotection:

-

Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent (e.g., dioxane, methanol).

-

General Protocol: The protected compound is dissolved in the chosen solvent, and the acidic reagent is added. The reaction is typically stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The product is then isolated after removal of the solvent and purification.

N-Alkylation/Acylation:

-

Reagents: For alkylation, an alkyl halide and a non-nucleophilic base (e.g., diisopropylethylamine). For acylation, an acyl chloride or anhydride and a base.

-

General Protocol: The secondary amine of CAS 1017356-25-0 is reacted with the electrophile in an appropriate solvent. The reaction progress is monitored, and the product is isolated and purified using standard techniques like column chromatography.

Due to the nature of the available data, which is limited to chemical supplier information and database entries, a more in-depth guide on the biological activity, signaling pathways, or extensive quantitative data is not possible at this time. Researchers interested in the applications of this compound would need to consult specialized synthetic chemistry literature or patents that may utilize it as an intermediate.

References

Technical Guidance for Determining the Solubility Profile of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Overview of Solubility Assessment in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] Poor aqueous solubility can lead to low bioavailability, hindering the development of a promising drug candidate.[1][4] Therefore, a thorough understanding of a compound's solubility in various media (e.g., physiological buffers, organic solvents for formulation) is essential.

Two primary types of solubility are assessed during drug discovery:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is added to an aqueous buffer.[1][3][4][5][6] While rapid and suitable for early screening, it may overestimate the true solubility as it can lead to the formation of supersaturated solutions.[7]

-

Thermodynamic (or Equilibrium) Solubility: This is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[4][6][7][8] It is a more accurate and reliable measure of a compound's intrinsic solubility and is considered the gold standard.[9]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the most widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][9][10] The protocol below provides a detailed procedure for its implementation.

Materials and Equipment

-

Test Compound: tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate (solid form)

-

Solvents:

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Other relevant physiological buffers (e.g., Simulated Intestinal Fluid - FeSSIF, FaSSIF)[11]

-

A range of organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

-

Equipment:

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vial roller system located in a temperature-controlled incubator[8]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) system[4][10][11]

-

pH meter

-

Experimental Procedure

-

Preparation of Solvent Media: Prepare all aqueous buffers and ensure their pH is accurately adjusted and recorded.

-

Addition of Excess Compound: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. It is crucial to add enough solid to ensure that a saturated solution is formed and some solid material remains undissolved at the end of the experiment.[7]

-

Equilibration: Tightly seal the vials and place them on an orbital shaker or roller system in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[4][6][12] It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[1][11] Care must be taken to avoid any disturbance that might cause the undissolved solid to be collected.

-

Quantification:

-

Prepare a series of calibration standards of the test compound in the same solvent used for the solubility test.

-

Accurately dilute a sample of the clear, saturated filtrate.

-

Analyze the diluted sample and the calibration standards using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[4][10][11]

-

-

Data Recording: Record the solubility in mg/mL and µM. If using buffered aqueous solutions, measure and record the final pH of the saturated solution, as it may differ from the initial pH.[7]

Data Presentation

The quantitative data obtained from the solubility experiments should be organized into a clear and structured table to facilitate comparison.

Table 1: Solubility Profile of this compound

| Solvent/Medium | Temperature (°C) | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (µM) | Method |

| Purified Water | 25 | N/A | Shake-Flask | |||

| PBS | 25 | 7.4 | Shake-Flask | |||

| 0.1 M HCl | 25 | 1.0 | Shake-Flask | |||

| Ethanol | 25 | N/A | N/A | Shake-Flask | ||

| Methanol | 25 | N/A | N/A | Shake-Flask | ||

| Acetonitrile | 25 | N/A | N/A | Shake-Flask | ||

| DMSO | 25 | N/A | N/A | Shake-Flask |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

Alternative Methodologies: In Silico Prediction

In addition to experimental determination, computational (in silico) methods can be used to predict the aqueous solubility of drug-like compounds.[2][13][14] These methods, which include Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based approaches, use the molecular structure of a compound to estimate its solubility.[14] While these predictive tools can be valuable for early-stage drug discovery to prioritize compounds, they are not a substitute for experimental verification.[2][13]

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. benthamdirect.com [benthamdirect.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. evotec.com [evotec.com]

- 9. tandfonline.com [tandfonline.com]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. lifechemicals.com [lifechemicals.com]

Chiral Properties of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of the enantiomers of tert-butyl 3-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. Due to the limited publicly available data directly pertaining to this specific molecule's enantiomers, this guide synthesizes information from closely related 3-substituted piperidine derivatives to propose methodologies for synthesis, chiral separation, and characterization. This document is intended to serve as a foundational resource to guide research and development efforts.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The introduction of a chiral center at the 3-position of the piperidine ring significantly expands the chemical space for interaction with biological targets. The enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, the synthesis and characterization of enantiomerically pure compounds are critical in drug development. This guide focuses on the enantiomers of this compound, providing a framework for their study.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O₂ | PubChem |

| Molecular Weight | 228.33 g/mol | PubChem |

| IUPAC Name | tert-butyl 3-(methylaminomethyl)piperidine-1-carboxylate | PubChem |

| CAS Number | 1017356-25-0 | PubChem |

Synthesis of Enantiomerically Enriched this compound

The enantioselective synthesis of 3-substituted piperidines can be approached through various strategies. Based on literature for analogous compounds, two potential routes are outlined below.

Chiral Pool Synthesis from L-Glutamic Acid

An enantiomerically pure starting material, such as L-glutamic acid, can be utilized to synthesize the desired chiral piperidine derivative. This multi-step approach ensures the stereochemistry is controlled from the outset.

Experimental Protocol (Inferred from related syntheses):

-

Esterification and Boc-Protection: L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group.

-

Reduction: The diester is then reduced to the corresponding diol using a reducing agent like sodium borohydride.

-

Cyclization: The diol is converted to a ditosylate, which then undergoes intramolecular cyclization upon reaction with methylamine to form the N-methylated piperidine ring.

-

Boc-Protection of Piperidine Nitrogen: The final step involves the protection of the piperidine nitrogen with a Boc group to yield the target compound.

Caption: Inferred synthetic pathway from L-glutamic acid.

Chemo-enzymatic Dearomatization of Pyridines

A chemo-enzymatic approach offers a green and efficient alternative for the synthesis of chiral piperidines. This method combines chemical synthesis with a highly selective enzymatic reaction to introduce chirality.

Experimental Protocol (Inferred from related syntheses):

-

Synthesis of a Tetrahydropyridine Precursor: A suitable pyridine derivative is chemically synthesized and then reduced to a tetrahydropyridine.

-

Enzymatic Asymmetric Reduction: The tetrahydropyridine is then subjected to an asymmetric reduction catalyzed by an ene-imine reductase enzyme, which stereoselectively introduces the chiral center at the 3-position.

-

Further Functionalization: The resulting chiral piperidine can then be further functionalized to introduce the methylaminomethyl side chain.

Chiral Separation and Analysis

For a racemic mixture of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for both analytical and preparative scale separation of the enantiomers.

Chiral HPLC Method Development (Proposed)

Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for the separation of N-Boc protected amines. Columns like Chiralpak® IA, IB, or IC would be suitable starting points for screening.

Mobile Phase: A polar organic mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine (DEA), is a common choice for these types of compounds on polysaccharide-based CSPs.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typically suitable for this compound which lacks a strong chromophore.

Proposed Experimental Protocol:

-

Column: Chiralpak® IA (or similar polysaccharide-based column), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: Hexane/Isopropanol/DEA (e.g., 80/20/0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the racemic compound in the mobile phase at a concentration of 1 mg/mL.

Caption: Workflow for chiral HPLC separation.

Biological Activity (Hypothetical)

While no specific biological data exists for the individual enantiomers of this compound, the 3-substituted piperidine motif is known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

Potential Signaling Pathways

It is plausible that the enantiomers could exhibit differential activity at GPCRs, leading to modulation of downstream signaling cascades. For instance, one enantiomer might act as an agonist while the other is an antagonist, or they may display different potencies and efficacies.

Caption: Hypothetical GPCR signaling pathway.

Conclusion

This technical guide provides a foundational framework for the study of the chiral properties of this compound enantiomers. While direct experimental data for this specific molecule is scarce, the methodologies and potential biological activities outlined, based on closely related compounds, offer a rational starting point for researchers. The synthesis of enantiomerically pure forms, followed by their characterization and pharmacological evaluation, is a critical step in unlocking their full potential in drug discovery and development. Further research is warranted to elucidate the specific properties and biological functions of each enantiomer.

A Technical Guide to Boc Protecting Group Chemistry on Piperidine Rings

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within the realm of pharmaceutical development. Its widespread use stems from its unique stability profile—robust under a variety of basic, nucleophilic, and reductive conditions, yet readily cleaved under specific acidic protocols.[1] This orthogonality is crucial for the multi-step synthesis of complex molecules.[1] The piperidine ring, a prevalent heterocyclic scaffold in numerous approved drugs, frequently requires nitrogen protection to modulate its reactivity and prevent unwanted side reactions during synthetic transformations. The Boc group serves as one of the most effective and commonly employed protecting groups for the piperidine nitrogen.

This guide provides an in-depth examination of the core principles, experimental methodologies, and mechanistic pathways associated with the Boc protection and deprotection of piperidine rings.

The Chemistry of Boc Protection

The protection of the secondary amine of a piperidine ring as a tert-butyl carbamate is a fundamental transformation that decreases the nucleophilicity and basicity of the nitrogen atom. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate ((Boc)₂O).

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[2][3] This forms a tetrahedral intermediate, which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate to yield the final N-Boc-piperidine product.[2][3]

Quantitative Data for Boc Protection

The choice of solvent, base, and temperature can influence the efficiency of the Boc protection reaction. The following table summarizes various conditions reported for the N-protection of piperidine and its derivatives.

| Substrate | Reagent/Catalyst | Solvent | Time | Temp (°C) | Yield (%) |

| Piperidine | (Boc)₂O | Tetrahydrofuran (THF) | Overnight | Room Temp | 89 |

| 4-Piperidyl urea | (Boc)₂O / Triethylamine | Water | 8-10 h | 20-25 | ~95 (crude) |

| 3-Hydroxypiperidine | (Boc)₂O / Sodium Carbonate | 50% Ethanol | 2 h | Room Temp | 94 |

| Pyrrolidine | (Boc)₂O / Triethylamine | Dichloromethane (DCM) | 1 h | 0 to RT | 100 |

Experimental Protocol: Synthesis of tert-butyl piperidine-1-carboxylate

This protocol describes a standard procedure for the Boc protection of piperidine using di-tert-butyl dicarbonate.[4]

Materials:

-

1,2,3,6-Tetrahydropyridine (or Piperidine)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

0.1 N aqueous Hydrochloric Acid (HCl)

-

tert-butyl methyl ether (TBME)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve di-tert-butyl dicarbonate (1.0 equiv) in dry THF (e.g., 10 mL for 10.0 mmol) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[4]

-

Add the piperidine derivative (1.5 equiv) dropwise to the stirred solution.[4]

-

Remove the ice bath and allow the solution to warm to room temperature, stirring overnight.[4]

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution (e.g., 10 mL).[4]

-

Extract the aqueous mixture with TBME (3 x 25 mL).[4]

-

Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3 x 100 mL) and saturated aqueous NaHCO₃ solution (1 x 50 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected piperidine, often as a colorless oil.[4]

The Chemistry of Boc Deprotection

The removal of the Boc group is a critical step to liberate the piperidine nitrogen for subsequent reactions. This is most commonly achieved under acidic conditions.[2][5] The acid-lability of the Boc group is a key feature, allowing for its selective removal in the presence of other protecting groups like Fmoc or Cbz.[1]

Mechanism of Boc Deprotection

The deprotection is an acid-catalyzed elimination reaction.

-

Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate, making it more electrophilic.[2][6]

-

C-O Bond Cleavage: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.[2][6]

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected piperidine amine, which is typically protonated by the acid in the medium.[2][6]

A subsequent basic work-up is required to isolate the neutral free amine.

Quantitative Data for Boc Deprotection

Various acidic reagents can be employed for Boc removal, with the choice often depending on the sensitivity of other functional groups in the molecule.

| Substrate | Reagent | Solvent | Time | Temp (°C) | Yield (%) |

| N-Boc Piperidine | HCl (gas) | Solvent-Free | 1 h | Room Temp | >99 |

| N-Boc Piperazine | 4M HCl in Dioxane | Dioxane | 1-3 h | Room Temp | High |

| N-Boc Piperazine | TFA (5-10 equiv) | Dichloromethane (DCM) | 1-4 h | 0 to RT | >90 |

| N-Boc Aliphatic Amines | Choline chloride/p-TSA | Deep Eutectic Solvent | 15 min | Room Temp | ~99 |